5-chloro-4-[2-[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one
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Overview
Description
5-chloro-4-[2-[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one is a compound that has captured significant interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by its complex arrangement of chemical groups, which confer specific reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-chloro-4-[2-[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one can involve several synthetic routes. A common approach might include the initial formation of intermediate hydrazine derivatives, followed by a sequence of cyclization reactions to form the pyridazinone core. Key reaction conditions often involve the use of chlorinating agents, methoxy donors, and temperature control to ensure the correct formation of the chemical bonds.
Industrial Production Methods
Industrial production of this compound might be optimized through continuous flow reactions and catalytic processes. These methods can increase the efficiency and yield of the compound while reducing by-products and waste. Advanced techniques such as automated synthesis and high-throughput screening can also be employed to refine the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-[2-[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one undergoes various types of chemical reactions including:
Oxidation: : where it can form oxidized derivatives.
Reduction: : which might yield hydrazine derivatives with altered chemical properties.
Substitution: : particularly nucleophilic substitutions on the chlorine and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and nucleophiles like ammonia. Reaction conditions typically involve controlled temperature and pH to optimize yield and selectivity.
Major Products Formed
The major products from these reactions depend on the conditions and reagents used. For example, oxidation might yield dioxo derivatives, while reduction could produce amines. Substitution reactions can result in a variety of substituted pyridazinones.
Scientific Research Applications
5-chloro-4-[2-[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one has several applications in scientific research:
Chemistry: : as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: : for studying enzyme interactions and receptor binding due to its unique structure.
Medicine: : in drug design and discovery, particularly as a potential lead compound for developing new pharmaceuticals.
Industry: : in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-chloro-4-[2-[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one exerts its effects involves interaction with specific molecular targets and pathways. It may act by inhibiting or activating enzymes, binding to receptors, or altering cell signaling pathways. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
5-chloro-4-[2-[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one can be compared with other similar compounds such as:
4-hydrazino-1H-pyridazin-6-one: : which lacks the methoxy and chloro substituents.
5-methoxy-1H-pyridazin-6-one: : which lacks the chloro and hydrazino groups.
4-[2-[(Z)-(cyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one: : which lacks the methoxy substituent.
These comparisons highlight the uniqueness of this compound in terms of its structural complexity and potential applications. The distinct presence of methoxy, chloro, and hydrazinyl groups provides it with a unique reactivity profile and functional versatility that can be exploited in various research and industrial contexts.
Properties
IUPAC Name |
5-chloro-4-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3/c1-20-9-4-2-3-7(11(9)18)5-14-16-8-6-15-17-12(19)10(8)13/h2-6,18H,1H3,(H2,16,17,19)/b14-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAIGWOKCTXZDI-LHHJGKSTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC2=C(C(=O)NN=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC2=C(C(=O)NN=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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